![molecular formula C7H14N2S B11920048 8-Thia-1,2-diazaspiro[4.5]decane CAS No. 57215-40-4](/img/structure/B11920048.png)
8-Thia-1,2-diazaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Thia-1,2-diazaspiro[45]decane is a heterocyclic compound that contains sulfur and nitrogen atoms within its spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Thia-1,2-diazaspiro[4.5]decane typically involves the reaction of suitable precursors under specific conditions. One common method involves the use of unactivated yne-en-ynes reacting with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This reaction forms three carbon-carbon bonds in a domino process, resulting in the spirocyclic scaffold .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
8-Thia-1,2-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the spirocyclic structure.
Wissenschaftliche Forschungsanwendungen
8-Thia-1,2-diazaspiro[4.5]decane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: The compound’s stability and reactivity make it useful in developing new materials and industrial processes.
Wirkmechanismus
The mechanism of action of 8-Thia-1,2-diazaspiro[4.5]decane involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit enzymes like TYK2 and JAK1, which are involved in inflammatory pathways . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
8-Thia-1,2-diazaspiro[4.5]decane can be compared with other spirocyclic compounds, such as:
2,8-Diazaspiro[4.5]decan-1-one: This compound has similar spirocyclic features but lacks the sulfur atom, making it less versatile in certain reactions.
1-Thia-4,8-diazaspiro[4.5]decan-3-one: This compound has additional nitrogen atoms, which can influence its reactivity and biological activity.
The uniqueness of 8-Thia-1,2-diazaspiro[4
Eigenschaften
CAS-Nummer |
57215-40-4 |
|---|---|
Molekularformel |
C7H14N2S |
Molekulargewicht |
158.27 g/mol |
IUPAC-Name |
8-thia-1,2-diazaspiro[4.5]decane |
InChI |
InChI=1S/C7H14N2S/c1-4-8-9-7(1)2-5-10-6-3-7/h8-9H,1-6H2 |
InChI-Schlüssel |
SYJCOMQBKKHJAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNNC12CCSCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one](/img/structure/B11919967.png)
![2,3-Dihydro-1H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B11919975.png)

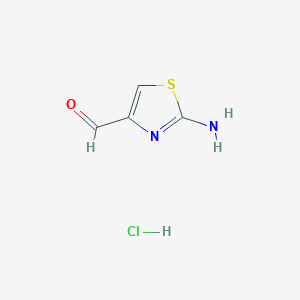
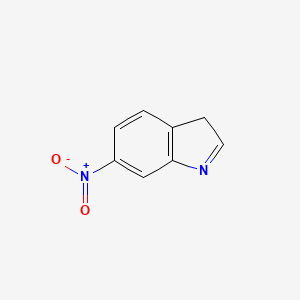

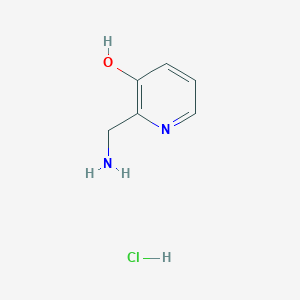
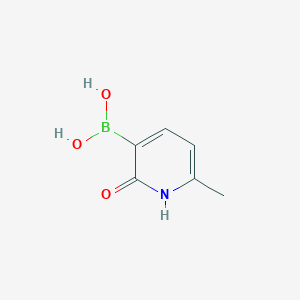
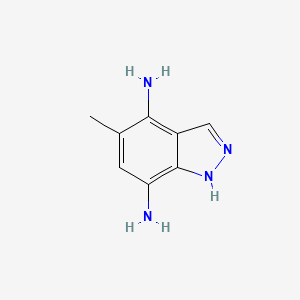
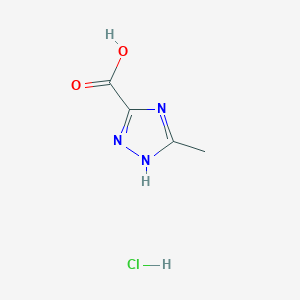


![2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11920045.png)
![7H-Indeno[5,6-b]furan](/img/structure/B11920046.png)
